molecular formula C19H24N4O2 B2647416 N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide CAS No. 2380086-90-6

N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide

Cat. No. B2647416
CAS RN: 2380086-90-6
M. Wt: 340.427
InChI Key: ANYJFUPMWDQLHE-UHFFFAOYSA-N
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Description

N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide, commonly known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. PIPER is a potent inhibitor of the protein-protein interaction between MDM2 and p53, two proteins that play a critical role in the regulation of cell growth and apoptosis. Due to its ability to disrupt this interaction, PIPER has been explored as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of PIPER involves its binding to the hydrophobic pocket of MDM2, which disrupts the interaction between MDM2 and p53. This leads to an increase in p53 levels and activation of the p53 pathway, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PIPER can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. PIPER has also been shown to inhibit tumor growth in mouse models of breast cancer and leukemia. In addition, PIPER has been found to have a low toxicity profile in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using PIPER in lab experiments is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. However, one limitation of using PIPER is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of PIPER. One area of research could be the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research could be the exploration of combination therapies involving PIPER and other anticancer agents. Additionally, the use of PIPER in the treatment of other diseases, such as neurodegenerative disorders, could also be explored.
In conclusion, PIPER is a promising chemical compound that has shown potential as a therapeutic agent in the treatment of cancer. Its ability to disrupt the MDM2-p53 interaction and activate the p53 pathway makes it a valuable tool for studying the regulation of cell growth and apoptosis. Further research is needed to fully explore the potential of PIPER in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of PIPER involves a series of chemical reactions, starting with the reaction of 2-chloromethylpyrimidine with piperidine to form 2-(piperidin-1-yl)methylpyrimidine. This compound is then reacted with 4-(bromomethyl)phenylacetic acid to produce PIPER.

Scientific Research Applications

PIPER has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. As mentioned earlier, PIPER inhibits the interaction between MDM2 and p53, leading to an increase in p53 levels and activation of the p53 pathway. The p53 pathway plays a critical role in the regulation of cell growth and apoptosis, and its activation has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15(24)22-18-7-5-16(6-8-18)12-23-11-2-4-17(13-23)14-25-19-20-9-3-10-21-19/h3,5-10,17H,2,4,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJFUPMWDQLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)phenyl]acetamide

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